Maleohydrazide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
14628-35-4 |
|---|---|
Molecular Formula |
C4H8N4O2 |
Molecular Weight |
144.13 g/mol |
IUPAC Name |
(Z)-but-2-enedihydrazide |
InChI |
InChI=1S/C4H8N4O2/c5-7-3(9)1-2-4(10)8-6/h1-2H,5-6H2,(H,7,9)(H,8,10)/b2-1- |
InChI Key |
SNVRDQORMVVQBI-UPHRSURJSA-N |
SMILES |
C(=CC(=O)NN)C(=O)NN |
Isomeric SMILES |
C(=C\C(=O)NN)\C(=O)NN |
Canonical SMILES |
C(=CC(=O)NN)C(=O)NN |
Other CAS No. |
14628-35-4 |
Origin of Product |
United States |
Foundational Aspects and Research Landscape of Maleic Hydrazide
Historical Trajectory of Academic Inquiry and Discovery
Maleic hydrazide (MH), a chemical compound with the formula C4H4N2O2, was first synthesized in 1895. epa.gov However, its significant biological properties as a plant growth regulator were not uncovered until the late 1940s. epa.govwindows.net A seminal paper published in the journal Science in 1949 by Schoene and Hoffman is widely recognized for first describing the activity of maleic hydrazide as a plant growth regulator. windows.netwikipedia.org This discovery marked a pivotal moment, shifting the focus of research towards its potential applications in agriculture.
Following this initial breakthrough, the early 1950s saw a surge in research focused on the practical applications of maleic hydrazide, particularly in potato cultivation. windows.net Scientists began investigating its efficacy as a sprout inhibitor, a line of inquiry that would become a cornerstone of its commercial use. windows.net The compound was first registered as a plant growth regulator in 1952, solidifying its place in agricultural practice. epa.gov Early commercial applications for grass control also began during this period in regions like Connecticut and Ohio, aimed at reducing mowing costs for highway departments. trb.org The initial observations of its ability to control tree growth also emerged in the early 1950s. trb.org
The latter half of the 20th century saw continued research, but also growing scrutiny. In October 1976, maleic hydrazide underwent a Special Review by regulatory bodies due to concerns about its potential oncogenic, mutagenic, and reproductive effects. epa.gov This led to further studies and regulatory actions, including the cancellation of registrations for certain formulations like the diethanolamine (B148213) salt of maleic hydrazide (DEA-MH). epa.gov Throughout its history, the understanding of maleic hydrazide has been shaped by both its utility in agriculture and the ongoing scientific investigation into its properties and effects.
Significance of Maleic Hydrazide in Fundamental Chemical and Biological Sciences
Maleic hydrazide holds significance in the fundamental chemical and biological sciences primarily due to its well-defined mode of action as a plant growth regulator. Its primary mechanism is the inhibition of cell division, a fundamental process in plant growth and development. epa.govcoresta.orgnih.gov Unlike some herbicides that cause rapid cell death, maleic hydrazide allows for the enlargement of existing cells to continue, which provides a unique tool for studying the differential regulation of cell division and cell expansion. wikipedia.org
From a chemical perspective, maleic hydrazide is a pyridazinone derivative. nih.gov Its synthesis, typically from the reaction of maleic anhydride (B1165640) and hydrazine (B178648) hydrate (B1144303), is a subject of study in organic chemistry, with various solvent systems and catalysts being explored to optimize yield and purity. google.comgoogle.com
In the realm of plant biology, the systemic nature of maleic hydrazide is of key interest. coresta.orgfrontiersin.org After foliar application, it is readily translocated within the plant's vascular system, moving through both the phloem and xylem to reach meristematic tissues, the sites of active cell division. frontiersin.orgnih.gov This systemic mobility makes it a valuable subject for studies on nutrient and signal transport within plants.
Furthermore, research has explored its effects on various physiological processes beyond growth inhibition. Studies have investigated its influence on the synthesis of lignin (B12514952), a complex polymer essential for plant structure, and its impact on the concentration of reducing sugars in stored tubers. researchgate.netcdnsciencepub.com Its interaction with plant hormones and its role in inducing dormancy are also areas of active investigation. fera.co.uk The ability of maleic hydrazide to inhibit apical dominance has also been a subject of study. windows.net
Evolution of Scientific Understanding Regarding its Mechanisms and Environmental Fate
The scientific understanding of maleic hydrazide's mechanisms and environmental fate has evolved considerably since its introduction. Initially recognized for its broad effect on plant growth, research has delved deeper into its specific molecular and physiological impacts.
Mechanisms of Action:
The primary mechanism of action is the inhibition of cell division in the meristematic tissues of plants. epa.govcoresta.org This action is the basis for its use in controlling sucker growth in tobacco and sprouting in stored crops like potatoes and onions. epa.govcoresta.orgnih.gov While the precise biochemical pathway was not immediately clear, later research indicated that it interferes with nucleic acid and protein synthesis. Early studies also suggested that maleic hydrazide might act by blocking heavy metal-catalyzed processes involving thiol substances and indole-3-acetic acid (IAA), a key plant hormone. oup.com
Early investigations into the biological effects of maleic hydrazide also raised concerns about its mutagenic potential. coresta.org However, subsequent research suggested that this apparent oncogenic activity was likely due to hydrazine impurities present in earlier formulations. coresta.org Current regulations have set strict limits on the level of hydrazine in technical grade maleic hydrazide products to mitigate these risks. epa.gov
Environmental Fate:
The environmental fate of maleic hydrazide has been another area of evolving understanding. It is recognized as being mobile in the environment, particularly in sandy soils. epa.gov However, it is not considered to be persistent. epa.gov This means that while it can move through the soil profile, it tends to break down and is not likely to lead to long-term groundwater contamination under normal use conditions. epa.gov
Despite its lack of persistence, there is a potential for surface water contamination if rainfall occurs soon after application, washing the compound into anaerobic soil zones. epa.gov This has led to the requirement of surface water advisories on product labels. epa.gov
Research has also examined its impact on non-target organisms. Maleic hydrazide is considered to have low acute toxicity to birds, mammals, aquatic species, and insects. epa.gov However, it can pose a risk to non-target semi-aquatic and terrestrial plants. epa.gov This has resulted in limitations on the number of applications allowed per year in certain settings to protect these plants. epa.gov
Scope and Objectives of Contemporary Maleic Hydrazide Research
Contemporary research on maleic hydrazide is multifaceted, driven by the need to optimize its agricultural efficacy, ensure environmental and human safety, and explore new applications.
A primary objective of current research is to refine its use in established applications. This includes optimizing application timing, understanding its effects on different cultivars of crops like potatoes, and investigating its impact on tuber quality, including dry matter content and processing characteristics for products like french fries. researchgate.net With the banning of other sprout suppressants like chlorpropham, there is renewed interest in maximizing the effectiveness of maleic hydrazide in potato storage. wikipedia.org
Another significant area of research focuses on its environmental impact and the development of safer formulations. This includes ongoing monitoring of its environmental fate and the development of analytical methods to detect its residues in food and the environment. fera.co.uk Research continues to investigate its toxicological profile, particularly concerning any potential long-term health effects, to ensure that its use does not pose unreasonable risks. nih.gov The development of new formulations with reduced impurities and improved safety profiles is an ongoing goal.
Furthermore, researchers are exploring novel applications for maleic hydrazide. For instance, its potential as a control agent for parasitic weeds like Phelipanche aegyptiaca (Egyptian broomrape) in crops such as tomatoes has been investigated. frontiersin.orgnih.gov This research involves determining optimal application rates and timings to control the parasite without harming the host crop. frontiersin.orgnih.gov
The development of advanced analytical techniques is also a key objective. This includes creating more sensitive and efficient methods for detecting maleic hydrazide residues in various matrices, which is crucial for regulatory compliance and food safety. fera.co.uk
Finally, a fundamental objective of ongoing research is to gain a more complete understanding of its mode of action at the molecular level. This includes elucidating the specific cellular targets and signaling pathways that are affected by the compound, which could lead to the development of more targeted and effective plant growth regulators in the future.
Chemical Structure, Isomerism, and Conformational Analysis of Maleic Hydrazide
Elucidation of the Pyridazinone Ring System
The structural core of maleic hydrazide is the pyridazinone ring, a six-membered heterocycle featuring two adjacent nitrogen atoms and two carbonyl groups. scholarsresearchlibrary.com This ring system is fundamental to its chemical identity. The pyridazine (B1198779) ring system is planar and contains a maximum of two Kekulé structures. scholarsresearchlibrary.com Initial structural investigations confirmed the molecule's cyclic nature. The reaction of maleic anhydride (B1165640) with hydrazine (B178648) can yield maleic hydrazide (1,2-dihydro-3,6-pyridazinedione). researchgate.net This structure imparts specific chemical properties due to the arrangement of nitrogen and carbonyl functional groups within the ring. scholarsresearchlibrary.com
Tautomeric Equilibria and Interconversion Dynamics
A critical aspect of maleic hydrazide's chemistry is its exhibition of tautomerism, where the molecule exists in multiple, interconvertible forms that differ in the placement of a proton and a double bond. coresta.org The equilibrium between these tautomers is highly sensitive to the molecule's environment, such as the phase (gas or solution) and the polarity of the solvent. orientjchem.orgresearchgate.net The primary tautomers include the diketo form (1,2-dihydropyridazine-3,6-dione) and the monohydroxy-monoketo form (6-hydroxy-2H-pyridazin-3-one). coresta.orgherts.ac.uk
In the gas phase, free from solvent interactions, theoretical calculations predict the relative stabilities of maleic hydrazide's tautomers. Computational studies, using methods like Density Functional Theory (DFT), have shown that a monohydroxy-monoketo form (often denoted as MH2 in computational studies) is the most stable tautomer in the gas phase. orientjchem.orgresearchgate.netrsc.org The stability of other tautomers follows in a predictable order, with energy differences calculated between the most stable form and others. orientjchem.org For example, one study determined the order of stability to be MH2 > MH5 > MH4 > MH3 > MH1. orientjchem.org
In solution, the tautomeric equilibrium of maleic hydrazide is significantly altered. orientjchem.orgresearchgate.net Experimental studies indicate that the monohydroxy-monoketo tautomer is predominant in both the solid state and in solution. coresta.org In aqueous solutions, the monohydroxy-monoketo form is predicted to be the dominant species. rsc.org The equilibrium in organic solvents such as benzene, tetrahydrofuran (B95107) (THF), methanol (B129727), and dimethyl sulfoxide (B87167) (DMSO) has also been investigated through computational models. researchgate.netresearchgate.net These studies show that the relative stability of the tautomers is affected by the specific solvent. For instance, while the monohydroxy-monoketo form (MH2) is often the most stable, in methanol, the diol form (MH5) is predicted to be more stable. researchgate.netresearchgate.net
Solvent polarity has a pronounced effect on which tautomeric form of maleic hydrazide is favored. orientjchem.orgwiley-vch.de Theoretical calculations show that polar solvents increase the stability of all tautomers compared to the gas phase. orientjchem.orgresearchgate.net As solvent polarity increases, the dipole moments of all tautomers also tend to increase. orientjchem.orgresearchgate.net The order of tautomer stability can change with solvent polarity; however, the monohydroxy-monoketo form (MH2) generally remains the most stable across a range of solvents, with the notable exception of methanol. orientjchem.orgresearchgate.net The interactions between the solute (maleic hydrazide tautomers) and the solvent molecules, particularly the electrostatic polarization, are responsible for these shifts in stability. orientjchem.orgresearchgate.net
Polymorphism and Solid-State Structural Diversity
In the solid state, maleic hydrazide exhibits polymorphism, meaning it can crystallize into multiple different structures. mdpi.comrsc.org These different crystalline forms are known as polymorphs, and each has a distinct arrangement of molecules in the crystal lattice, leading to different physical properties. rsc.org
At least three polymorphs of maleic hydrazide have been identified, often designated as MH1 (triclinic), MH2 (monoclinic), and MH3 (monoclinic). mdpi.comnih.gov In all known polymorphs, the molecule adopts the monohydroxy-monoketo tautomeric form (6-hydroxy-2H-pyridazin-3-one). orientjchem.orgcdnsciencepub.com These polymorphs share a similar hydrogen-bonding pattern, where molecules form hydrogen-bonded ribbons. nih.gov However, the arrangement and conformation of these ribbons differ between the polymorphs. nih.gov The characterization of these forms has been carried out using X-ray diffraction, which has detailed their space groups (P1 for MH1, P2(1)/c for MH2, and P2(1)/n for MH3). nih.gov Furthermore, techniques like terahertz time-domain spectroscopy (THz-TDS) have been shown to distinguish between the polymorphs, as MH2 and MH3 display different characteristic absorption peaks. opticsjournal.net High-pressure studies have also demonstrated that polymorphic transformations can occur, for example, from form III to form II. acs.org
Pressure-Induced Polymorphic Transformations and Reversibility
The structural behavior of maleic hydrazide under high-pressure conditions has been a subject of scientific investigation to understand its polymorphic stability and transformations. Studies utilizing in situ high-pressure Raman scattering and synchrotron X-ray diffraction techniques have provided significant insights into these pressure-induced changes. acs.orgresearchgate.netresearchgate.net
Research demonstrates that maleic hydrazide undergoes a polymorphic transformation when subjected to increasing pressure. acs.orgresearchgate.net Specifically, the monoclinic polymorph known as form III (MH3) transforms into another monoclinic form, MH2. acs.orgresearchgate.netmdpi.com This phase transition is observed to initiate at a pressure of approximately 2 GPa. acs.orgresearchgate.netmdpi.com The transition was identified through notable changes in Raman spectra and further characterized by angle-dispersive X-ray diffraction (ADXRD), which confirmed the structural change from MH3 to MH2. acs.orgresearchgate.netmdpi.com
The underlying cause of this high-pressure polymorphic transformation is believed to be related to alterations in the hydrogen-bonded ribbons within the crystal structure. acs.orgmdpi.com These changes are thought to induce supramolecular rearrangements, leading to the more stable polymorphic form under high pressure. acs.org
An important aspect of this transformation is its reversibility. Upon the release of pressure and return to ambient conditions, the transformation is observed to be partially reversible. acs.orgresearchgate.netresearchgate.net A significant portion of the sample reverts from the MH2 phase back to the original MH3 structure. mdpi.com
The key findings from high-pressure studies on maleic hydrazide are summarized in the table below.
| Initial Polymorph | Final Polymorph | Transition Pressure | Reversibility | Investigative Techniques |
| Form III (MH3) | Form II (MH2) | ~2 GPa | Partially Reversible | High-Pressure Raman Scattering, Synchrotron X-ray Diffraction acs.orgresearchgate.netresearchgate.netmdpi.com |
Classical Synthetic Pathways to Maleic Hydrazide
The conventional and most widely employed method for synthesizing maleic hydrazide involves the condensation reaction between maleic anhydride and hydrazine hydrate (B1144303). tandfonline.comdrugfuture.comresearchgate.net This reaction can be carried out in various solvents, including water, ethanol, and acetic acid. drugfuture.comgoogle.com
Reactions from Maleic Anhydride and Hydrazine Hydrate
The fundamental reaction for producing maleic hydrazide is the cyclization of maleic anhydride with hydrazine hydrate. patsnap.compatsnap.com This process can also utilize hydrazine salts of strong inorganic acids, such as hydrazine sulfate (B86663), in reaction with maleic anhydride. drugfuture.com The reaction proceeds through the formation of an intermediate, likely maleic monohydrazide, which then undergoes ring closure to form the stable pyridazine ring of maleic hydrazide. researchgate.net The choice of solvent can influence the reaction, with acetic acid being a common medium that facilitates the reaction. drugfuture.comresearchgate.net When two moles of maleic anhydride are reacted with one mole of hydrazine hydrate in acetic acid, 1,2-dimaleic acid hydrazine is formed. researchgate.net Conversely, heating an equimolar mixture of the reactants in acetic acid yields maleic hydrazide. researchgate.net
Role of Catalysis in Synthesis Efficiency and Product Purity
Catalysts play a crucial role in enhancing the efficiency and purity of maleic hydrazide synthesis. The use of catalysts can lead to higher yields and a significant reduction in reaction time. patsnap.compatsnap.com
Several catalytic systems have been developed to optimize the synthesis of maleic hydrazide:
Rare Earth Compound Catalysts: The use of rare earth trifluoromethanesulfonate (B1224126) catalysts, such as lanthanum trifluoromethanesulfonate and praseodymium trifluoromethanesulfonate, has been shown to improve the yield of maleic hydrazide by over 10%. google.com This catalytic method also helps in controlling the residual hydrazine content to below 2 ppm. google.com
Composite Catalysts: A ZnCl2/CuCl2 composite catalyst has been effectively used in the cyclization reaction between maleic anhydride and hydrazine hydrate. patsnap.com This catalyst offers good catalytic effect, high reaction yield, and is recyclable, contributing to a more environmentally friendly process with reduced waste. patsnap.com
Organic Acid Catalysts: The addition of an organic acid catalyst, such as glacial acetic acid, in the reaction of hydrazine sulfate with maleic anhydride can increase the yield by more than 5% and helps maintain residual hydrazine levels below 2 ppm. google.com
Boron-Based Catalysts: Sodium 2,6-dimethylphenylborate has been employed as a catalyst, which also promotes the reaction and improves yield by facilitating the removal of water generated during the reaction. patsnap.com
Triethanolamine (B1662121): In the synthesis of maleic hydrazide derivatives, triethanolamine has been used as an efficient and inexpensive catalyst for one-pot reactions under ultrasound irradiation in water. rsc.orgmdpi.com
Control of Hydrazine Impurity Profiles in Synthetic Products
Hydrazine, a raw material in maleic hydrazide synthesis, is a toxic compound, and its presence as an impurity in the final product is a significant concern. google.compic.int Regulatory bodies have set strict limits on the permissible levels of free hydrazine in commercial maleic hydrazide products. For instance, the European Union prohibits products containing more than 1 mg/kg of free hydrazine. pic.int The Republic of Korea has a limit of 15 ppm for hydrazine contamination in the technical product. pic.int
Several strategies are employed during and after synthesis to control and minimize hydrazine impurities:
Catalytic Methods: The use of specific catalysts, such as rare earth trifluoromethanesulfonates and organic acids, promotes the complete reaction of hydrazine hydrate, thereby reducing its residual amount in the final product to levels below 2 ppm. google.comgoogle.com
Neutralization: Post-reaction neutralization with an inorganic base, such as sodium hydroxide (B78521) or sodium carbonate, helps to ensure the completeness of the reaction and control residual hydrazine. google.com
Reaction Conditions: Maintaining an excess of hydrazine hydrate in the reaction system and continuously removing the water generated can drive the reaction to completion, thus reducing unreacted hydrazine. patsnap.compatsnap.com Subsequent vacuum distillation can be used to remove the remaining excess hydrazine hydrate. patsnap.com
Purification Techniques: Methods like distillation under reduced pressure and passing the vapor through an adsorbent bed can be used to remove organic impurities and dissolved salts from hydrazine hydrate before its use in synthesis. google.com Historically, the analysis of maleic hydrazide involved reduction to hydrazine, which was then determined colorimetrically. coresta.org
Synthetic Routes to Maleic Hydrazide Derivatives
Maleic hydrazide serves as a precursor for the synthesis of various derivatives with potential applications. chemistryjournal.inijsrp.orgscholarsresearchlibrary.com The reactivity of the maleic hydrazide ring allows for functionalization at different positions.
Mannich Base Synthesis
The Mannich reaction is a three-component condensation that involves a compound with an active hydrogen atom, formaldehyde (B43269), and a secondary amine. researchgate.net Maleic hydrazide, possessing an active hydrogen on a nitrogen atom, readily undergoes the Mannich reaction to form N-Mannich bases. chemistryjournal.inresearchgate.net
This reaction involves treating maleic hydrazide with formaldehyde and a secondary amine, such as N-methylpiperazine, morpholine, or dicyclohexylamine, typically in a solvent like ethanol. chemistryjournal.inijsrp.orgresearchgate.net The resulting Mannich bases, for example, N-Methyl Piperazino Amino Methyl Maleic Hydrazide and Morpholino Methyl Maleic Hydrazide (MMMH), have been synthesized and characterized. chemistryjournal.inresearchgate.netjournalijar.com These derivatives are often investigated for their potential biological activities. chemistryjournal.inijsrp.org
Reactions with Electrophilic Reagents
The tautomeric nature of maleic hydrazide, existing in equilibrium between lactam and lactim forms, provides reactive sites for electrophilic attack. researchgate.net The hydroxyl groups in the tautomeric forms can be functionalized. researchgate.netacs.orgacs.org
One notable reaction is the phosphorylation at the 6-O position via the Atherton–Todd reaction. tandfonline.com Maleic hydrazide can also react with electrophiles like benzenesulfonyl chloride. sci-hub.se Furthermore, the reaction of maleic hydrazide with phosphorus oxychloride can lead to the formation of chlorinated derivatives, such as 3,6-dichloropyridazine, which is a versatile intermediate for further synthesis. scholarsresearchlibrary.com Alkylating agents can also react with maleic hydrazide, although the N-N bond itself does not appear to be susceptible to electrophilic attack in the same way as the tautomeric hydroxyl groups. researchgate.net
Synthesis and Derivatization Strategies for Maleic Hydrazide and Analogues
Derivatization of the Maleic Hydrazide Ring
The maleic hydrazide scaffold serves as a versatile platform for the synthesis of a wide array of substituted analogues through derivatization at its nitrogen and oxygen atoms. The reactivity of maleic hydrazide is influenced by its existence in several tautomeric forms, including keto-enol and lactam-lactim structures, which present multiple sites for chemical modification. researchgate.netresearchgate.net These derivatization strategies allow for the introduction of various functional groups and the construction of more complex molecular architectures, including fused heterocyclic systems.
N-Substituted Analogues
The nitrogen atoms of the pyridazine (B1198779) ring are common sites for substitution. Methods such as the Mitsunobu reaction and Mannich base formation have been effectively employed to create N-substituted derivatives.
Mitsunobu Reaction: Maleic hydrazide has been shown to be a suitable substrate for the Mitsunobu reaction, leading to the formation of asymmetrically substituted pyridazinones. researchgate.netcdnsciencepub.com This reaction allows for the introduction of substituents onto one of the nitrogen atoms of the pyridazine core. cdnsciencepub.com
Mannich Base Formation: The aminomethylation of maleic hydrazide via the Mannich reaction provides another route to N-substituted analogues. For instance, the reaction of maleic hydrazide with formaldehyde (B43269) and a secondary amine, such as N-methylpiperazine, yields the corresponding Mannich base (e.g., N-Methyl Piperazino Amino Methyl Maleic Hydrazide). chemistryjournal.in This process involves the condensation of the amine with formaldehyde, followed by reaction with the N-H group of the maleic hydrazide ring. chemistryjournal.in
| Reaction Type | Reactants | Product Type | Reference |
|---|---|---|---|
| Mitsunobu Reaction | Maleic Hydrazide, Alcohol, Triphenylphosphine, Diethyl azodicarboxylate (DEAD) | Asymmetric N-substituted Pyridazinone | cdnsciencepub.com |
| Mannich Reaction | Maleic Hydrazide, Formaldehyde, N-methylpiperazine | N-Methyl Piperazino Amino Methyl Maleic Hydrazide | chemistryjournal.in |
O-Substituted Analogues
Substitution can also occur at the oxygen atom of the enol or lactim tautomeric forms of maleic hydrazide. researchgate.net O-alkylation is a representative example of this type of derivatization. For example, the reaction of 6-aryl-4-pyrazol-1-yl-pyridazin-3-one with ethyl chloroacetate (B1199739) results in the formation of the corresponding 3-ethoxycarbonylmethoxypyridazine derivative, demonstrating alkylation at the oxygen position. researchgate.net
Formation of Fused Heterocyclic Systems
Maleic hydrazide is a key building block in multi-component reactions for the synthesis of fused heterocyclic systems. One notable application is the one-pot, three-component synthesis of pyrazolo[1,2-a]pyridazine derivatives. mdpi.comresearchgate.net
This reaction typically involves the condensation of maleic hydrazide, an aromatic aldehyde, and malononitrile. mdpi.comresearchgate.net The process has been developed using green chemistry principles, employing catalysts like triethanolamine (B1662121) or bovine serum albumin (BSA) and environmentally benign conditions such as ultrasonication or using water as a solvent. mdpi.comresearchgate.net
| Reactant 1 | Reactant 2 | Reactant 3 | Resulting Fused System | Catalyst/Conditions | Reference |
|---|---|---|---|---|---|
| Maleic Hydrazide | Aromatic Aldehydes | Malononitrile | 1H-Pyrazolo[1,2-a]pyridazine-5,8-dione | Triethanolamine, Ultrasonication in Water | mdpi.com |
| Maleic Hydrazide | Benzaldehyde Derivatives | Malononitrile | 1H-Pyrazolo[1,2-a]pyridazine-5,8-dione | Bovine Serum Albumin (BSA) in Water | researchgate.net |
Cycloaddition Reactions
The reactivity of the maleic hydrazide core and its derivatives extends to cycloaddition reactions. Hydrazone derivatives can react with anhydrides like maleic anhydride (B1165640) to form larger heterocyclic rings. For instance, the reaction of a Schiff base with maleic anhydride can yield a seven-membered 1,3-oxazepine ring system. scirp.org Similarly, reacting hydrazine (B178648) derivatives with various acid anhydrides, including maleic anhydride, can produce novel diazine compounds. rdd.edu.iq
Molecular and Cellular Mechanisms of Action in Plant Systems
Inhibition of Mitotic Cell Division and Cell Cycle Perturbations
The most prominent effect of maleic hydrazide at the cellular level is the inhibition of mitosis. This action is central to its function as a growth regulator, effectively halting the development of new tissues.
Maleic hydrazide is actively translocated to regions of high metabolic activity, particularly the meristems found in apical buds, axillary buds, and root tips. coresta.orguchicago.edu In these tissues, MH exerts its inhibitory effect on cell division, which stops further growth. gba-group.comnih.gov This action is particularly effective in controlling sucker growth in tobacco and preventing the sprouting of stored crops like potatoes and onions. wikipedia.orgepa.gov Research indicates that MH can cease all meristematic growth without necessarily killing the plant. uchicago.edu Transcriptomic analysis in tobacco has revealed that MH suppresses the development of apical and axillary buds by altering the expression of genes associated with meristem development and cell division. nih.gov Studies on corn roots have shown that MH inhibits root elongation primarily through its effect on cell division, with little to no impact on cell enlargement. researchgate.net
Maleic hydrazide is known to be an effective chromosome-breaking (clastogenic) agent in higher plants. nih.govtubitak.gov.tr Its effects on chromosomes are similar to those of known mutagenic compounds. nih.gov The induction of chromosomal aberrations, as observed in the root tips of Allium cepa (onion), points to a disruption of the mitotic process. researchgate.netnih.gov These aberrations, which increase with concentration and exposure time, suggest an interference with the proper formation and function of the mitotic spindle apparatus, a critical component for accurate chromosome segregation during cell division. nih.gov
Interference with Nucleic Acid and Protein Synthesis Pathways
Numerous studies have confirmed that maleic hydrazide acts as an inhibitor of both nucleic acid and protein synthesis in plants. medchemexpress.comnih.govtubitak.gov.tr
Nucleic Acid Synthesis: Research on corn and pea seedling roots demonstrated that MH inhibits the synthesis of both DNA and RNA. oup.com Notably, DNA synthesis was found to be affected more rapidly than RNA synthesis, with inhibition observed after 4 hours for DNA compared to 8-12 hours for RNA. oup.com The inhibition was most pronounced in the root apices. oup.com
Protein Synthesis: While protein synthesis is not typically affected during the initial stages of MH treatment, prolonged exposure can lead to its reduction. oup.com
This interference with the fundamental processes of DNA replication and transcription underlies the compound's ability to halt cell division.
Impact of Maleic Hydrazide on Macromolecular Synthesis
| Macromolecule | Effect | Onset of Inhibition (in corn roots) | Primary Site of Action | Reference |
|---|---|---|---|---|
| DNA | Inhibited | ~4 hours | Root Apices | oup.com |
| RNA | Inhibited (preferentially ribosomal RNA) | ~8-12 hours | Root Apices | oup.com |
| Protein | Inhibited (after long exposure) | Delayed | General | oup.com |
Role as a Uracil (B121893) Anti-Metabolite
One of the proposed mechanisms for maleic hydrazide's action is its function as a uracil anti-metabolite. fao.orggoogle.comregulations.gov Uracil is a fundamental component of RNA. wikipedia.org Because maleic hydrazide has a chemical structure similar to uracil, it is believed to interfere with uracil's metabolic pathways. google.comashs.org
Experiments using willow bark strips showed that maleic hydrazide inhibited the uptake of labeled uracil into the sieve elements in a manner similar to competitive enzyme inhibition. nih.gov This suggests that MH competes with uracil, thereby disrupting processes that depend on it, such as RNA synthesis, which is essential for cell division and growth. ashs.orgnih.gov
Interaction with Sulfhydryl Groups and Subsequent Enzymatic Activity Inhibition
An early hypothesis regarding maleic hydrazide's mode of action was its potential to react with sulfhydryl (-SH) groups within plant cells. nih.gov Sulfhydryl groups are crucial components of many enzymes and proteins, and their modification can lead to the inhibition of enzymatic activity. nih.govnih.gov It has been suggested that MH inhibits cell division by binding to sulfhydryl groups in the meristematic tissues. This interaction could disrupt the function of key enzymes involved in mitosis and other metabolic pathways. nih.gov However, some studies have presented conflicting evidence, suggesting that maleic hydrazide may not act as a significant sulfhydryl or carbonyl reagent under physiological conditions. nih.gov
Ultrastructural Alterations in Plant Cells, including Nucleolar Effects
Investigations at the subcellular level have revealed that maleic hydrazide induces distinct ultrastructural changes in plant cells. Electron microscopy studies on the root tips of Allium cepa treated with MH revealed significant alterations to the nucleolus. researchgate.netnih.gov The nucleolus is the primary site of ribosome biogenesis and is central to the cell's biosynthetic activity. The observed alterations suggest that maleic hydrazide has an inhibitory effect on these vital biosynthetic processes. researchgate.netnih.gov Furthermore, autoradiographic studies have shown that labeled maleic hydrazide preferentially accumulates in the interphase nuclei, nucleoli, and mitotic chromosomes of plant cells, reinforcing the idea that these are primary sites of its action. oup.com
Differential Sensitivity and Specificity of Action Across Plant Species
The responsiveness of plant species to maleic hydrazide (MH) is not uniform, with notable variations in sensitivity and the specific physiological effects observed. This differential action is a well-documented phenomenon, attributed primarily to the varying capacities of different plant species to metabolize and detoxify the compound.
Research has demonstrated that the selective sensitivity to the toxic effects of maleic hydrazide among higher plants is linked to their ability to break down the chemical. researchgate.netnih.gov Plants can metabolize maleic hydrazide into several products, and the efficiency of this detoxification process can dictate the extent of the compound's impact. nih.gov For instance, studies on the metabolism of maleic hydrazide in sterile cell suspension cultures revealed different rates of conversion to its O-β-D-glucoside, an acid-labile conjugate. researchgate.net The yields of this glucoside varied among the species tested, with soybean showing the highest conversion rate, followed by tobacco, maize, and wheat. researchgate.net This suggests that species more efficient at forming this conjugate may exhibit greater tolerance to maleic hydrazide.
Comparative Sensitivity Across Species
Direct comparative studies have highlighted the varying degrees of sensitivity among different plant species. In a phytotoxicity test, the sensitivity to a commercial formulation of maleic hydrazide was ranked in the following descending order: Pennisetum glaucum (pearl millet) > Lactuca sativa (lettuce) > Triticum aestivum (wheat) > Raphanus sativus (radish). researchgate.net The most sensitive parameters in this study were the root and shoot length of the seedlings. researchgate.net
Further research has provided concentration-dependent response data for various species, illustrating these differences in sensitivity.
Table 1: Comparative Effects of Maleic Hydrazide on Various Plant Species
| Plant Species | Concentration | Observed Effect | Source |
| Nicotiana tabacum var. xanthi (Tobacco) | 0.005–0.05 mM | Induction of 10.1 to 284.3 mutant sectors per leaf. | oup.com |
| Vicia faba (Field Bean) | 0.4 mM | Inhibition of lateral root formation. | oup.com |
| Vicia faba (Field Bean) | 4 and 8 mM | Necrosis of roots. | oup.com |
| Trigonella foenum-graecum (Fenugreek) | 15, 35, and 55 ppm | Inhibitory effect on cell division in root tips, decrease in mitotic index. | journalijar.com |
| Allium cepa (Onion) | 15, 35, and 55 ppm | Inhibitory effect on cell division in root tips, decrease in mitotic index. | journalijar.com |
| Phelipanche aegyptiaca (Egyptian Broomrape) | 11.2 mM | Significant reduction in seed germination rate. | frontiersin.org |
| Phelipanche aegyptiaca (Egyptian Broomrape) | >1.4 mM | Concentration-dependent reduction in germ tube length. | frontiersin.org |
| Solanum lycopersicum (Tomato) | 75 g a.i. ha⁻¹ and higher | Significantly lower number of P. aegyptiaca attachments on roots. | frontiersin.org |
| Solanum lycopersicum (Tomato) | 150, 300, and 600 g a.i. ha⁻¹ | Phelipanche aegyptiaca biomass reduced to near zero. | frontiersin.org |
Studies on Nicotiana tabacum (tobacco) and Vicia faba (field bean) showed that while both are sensitive to maleic hydrazide, the specific effects and the concentrations at which they occur can differ. oup.com For instance, in tobacco, concentrations between 0.005 and 0.05 mM were sufficient to induce a significant number of somatic mutations. oup.com In contrast, in Vicia faba, a concentration of 0.4 mM led to the inhibition of lateral root formation, and higher concentrations of 4 and 8 mM resulted in root necrosis. oup.com
Research on Trigonella foenum-graecum (fenugreek) and Allium cepa (onion) demonstrated that maleic hydrazide at concentrations of 15, 35, and 55 ppm had an inhibitory effect on cell division in the root tips of both species, leading to a decrease in their mitotic index values. journalijar.com
The parasitic plant Phelipanche aegyptiaca (Egyptian broomrape) also exhibits a dose-dependent response to maleic hydrazide. While lower concentrations had a minimal effect on seed germination, a concentration of 11.2 mM significantly reduced it. frontiersin.org However, maleic hydrazide was found to be a potent inhibitor of the early stages of parasitism, such as attachment and tubercle formation. frontiersin.org Interestingly, the host plant, Solanum lycopersicum (tomato), showed tolerance to concentrations that were effective in controlling the parasite. frontiersin.org
Specificity of Action
The action of maleic hydrazide can also be specific in terms of the developmental processes it affects within a single plant. For example, in dwarf pea varieties, maleic hydrazide inhibits stem extension, while in tall pea varieties, it has a much more drastic inhibitory effect on growth. researchgate.net Furthermore, at low doses in tall peas, it can break apical dominance, leading to the development of side branches. researchgate.net
In studies on wheat, maleic hydrazide was shown to inhibit the growth of leaf rust at concentrations that had no effect on stem rust, indicating a degree of specificity even at the level of plant-pathogen interactions. researchgate.net
This differential sensitivity and specificity underscore the complexity of maleic hydrazide's interactions with plant systems, which are governed by a combination of the plant's genetic makeup, metabolic capabilities, and the specific physiological processes being targeted.
Plant Metabolism, Translocation, and Biochemical Fate of Maleic Hydrazide
Uptake and Translocation Kinetics in Plant Tissues
Following foliar application, maleic hydrazide is absorbed by the plant, penetrating the cuticle of the leaves. fao.org It possesses systemic properties, demonstrating mobility in both the phloem and xylem, the two primary components of the plant's vascular transport system. frontiersin.org This dual mobility allows for comprehensive distribution throughout the plant. Studies using radioactive labeled MH in various plant species, including Zebrina pendula, Tradescantia fluminensis, and barley seedlings, have confirmed that the compound moves freely within both the phloem and xylem. frontiersin.org This systemic action is fundamental to its effectiveness as a growth regulator, ensuring it reaches its target sites within the plant. coresta.org
Once absorbed, maleic hydrazide is actively and rapidly transported to areas of active cell division, such as meristematic tissues. fao.orgcoresta.org These tissues, found in buds, root tips, and vascular cambium, are the primary sites of plant growth. The compound's accumulation in these regions is consistent with its function as a mitotic inhibitor. frontiersin.orgcoresta.org Research on tobacco plants has shown that foliar-absorbed maleic hydrazide moves quickly, both upwards (acropetally) and downwards (basipetally), to all actively growing tissues, including the roots. inchem.org This efficient translocation ensures that the growth-regulating effects are concentrated where they are most impactful. gba-group.com
Metabolic Transformations of Maleic Hydrazide in Plants
Inside the plant, maleic hydrazide is not entirely inert; it undergoes metabolic transformations that affect its activity and persistence. The primary metabolic pathways involve conjugation with endogenous molecules and the formation of bound residues. coresta.org
A significant metabolic pathway for maleic hydrazide in plants is its conjugation with glucose to form a β-D-glucoside. coresta.orgacs.org This reaction is considered a detoxification mechanism, as the conjugated form is not thought to be physiologically active. coresta.org Studies on tobacco plants have confirmed the formation of the β-D-glucoside of MH. inchem.org Research using cell suspension cultures from soybean, wheat, and maize demonstrated that maleic hydrazide was converted to its β-D-glucoside as the main soluble metabolite. acs.org In wheat leaf segments, this glucoside was formed in a 15% yield. acs.org Similarly, in studies on tobacco, about 15% of the MH present in leaf tissues was identified as the glucoside. inchem.org
| Plant Species | Metabolite | Yield (% of Applied MH) | Reference |
|---|---|---|---|
| Soybean | β-D-glucoside | 2 - 15% | acs.org |
| Wheat | β-D-glucoside | 2 - 15% | acs.org |
| Maize | β-D-glucoside | 2 - 15% | acs.org |
In addition to conjugation, a portion of the absorbed maleic hydrazide becomes associated with insoluble cellular components, forming what are known as bound residues. coresta.org These residues are not extractable with common solvents like methanol (B129727). coresta.orginchem.org Research indicates that a significant fraction of these bound residues is associated with cell wall components, such as lignin (B12514952). coresta.orgacs.org In studies with corn seedling roots, approximately 90% of the bound ¹⁴C-labeled MH was linked with large particles suggested to be cell wall fragments. nih.gov The formation of these bound residues represents another mechanism by which the plant immobilizes and sequesters the compound. nih.gov In tobacco, a notable proportion of absorbed MH remains in the roots and other tissues as a methanol-insoluble residue. inchem.org
| Fraction | Percentage of Applied ¹⁴C | Reference |
|---|---|---|
| Unchanged Maleic Hydrazide (Methanol-Extractable) | 17 - 22% | inchem.org |
| Methanol-Soluble Metabolites | 14 - 18% | inchem.org |
| Bound (Methanol-Insoluble) Residues | Not specified | inchem.org |
The primary and most consistently identified metabolite of maleic hydrazide in plants is its β-D-glucoside. coresta.orgacs.orginchem.org This conjugate is formed through the attachment of a glucose molecule to the MH structure. coresta.org While the glucoside is the predominant soluble metabolite, studies have also shown that much of the maleic hydrazide within plant tissues, even in bound forms, remains chemically unchanged. inchem.orgnih.gov For instance, treatment of bound residues from tobacco roots with aqueous ammonia (B1221849) released unchanged maleic hydrazide. inchem.org Analysis of various plant tissues confirms that maleic hydrazide and its β-D-glucoside are the principal residue components. inchem.org
Metabolic Stability and Degradation within Plant Systems
Maleic hydrazide exhibits a notable degree of stability within plant tissues, being only slowly degraded. inchem.org Its primary metabolic fate within plants involves conjugation with endogenous molecules, particularly glucose, rather than cleavage of its heterocyclic ring structure. uchicago.edu The principal soluble metabolite identified in several plant species is the β-D-glucoside of maleic hydrazide. nih.gov This conjugation is considered a detoxification mechanism, as the bound forms of maleic hydrazide are not believed to participate in the physiological responses attributed to the parent compound. coresta.org
In addition to forming soluble glucosides, a significant portion of applied maleic hydrazide can become associated with non-extractable residues within the plant. researchgate.net These bound residues are often incorporated into cell wall components, such as lignin. coresta.org Studies on tobacco plants have shown that a considerable proportion of foliar-absorbed maleic hydrazide remains in the roots and other tissues as a methanol-insoluble residue, which largely consists of the unchanged parent compound.
Research using radiolabeled maleic hydrazide in potato plants has demonstrated its translocation and accumulation in tubers, where the majority of the total radioactive residue consists of unchanged maleic hydrazide, with a smaller fraction present as a glucose conjugate. fao.org The conversion of maleic hydrazide to its β-D-glucoside has been observed in various plant systems, including soybean, wheat, and maize cell suspension cultures. researchgate.net The yield of this glucoside metabolite can vary among different plant species. researchgate.net
Table 1: Metabolic Fate of Maleic Hydrazide in Various Plant Systems
| Plant System | Primary Soluble Metabolite | Percentage of Applied Maleic Hydrazide Converted to Glucoside | Fate of Non-Extractable Residue |
| Tobacco | β-D-glucoside | Approximately 15% in leaf tissues. inchem.org | A significant portion remains as a methanol-insoluble residue in roots and other tissues. |
| Potato | Glucose conjugate | 6.4-13% of the total radioactive residue in tubers. fao.org | Data not specified. |
| Soybean (cell culture) | β-D-glucoside | 2-15% | Associated with lignin and hemicellulose components of the cell wall. researchgate.net |
| Wheat (cell culture) | β-D-glucoside | 2-15% | Data not specified. researchgate.net |
| Maize (cell culture) | β-D-glucoside | 2-15% | Data not specified. researchgate.net |
Influence of Plant Developmental Stage on Metabolism and Response
The developmental stage of a plant at the time of maleic hydrazide application significantly influences its metabolism and subsequent physiological response. uchicago.edu Generally, seedlings and younger plants are more sensitive to the growth-inhibiting effects of maleic hydrazide than mature plants. uchicago.edu The timing of application is a critical factor in achieving the desired regulatory effects in agricultural practices.
For instance, in tobacco cultivation, maleic hydrazide is applied after the plant has been "topped" (removal of the terminal bud) to control the growth of axillary buds, or suckers. coresta.org This specific timing ensures that the compound is translocated to the meristematic tissues of the suckers, where it inhibits cell division. coresta.org Early topping, when the inflorescence is in its early stages of development, has a more significant effect, as it rejuvenates physiological and growth activity in the younger tissues of the plant. coresta.org
Similarly, when used to control sprouting in onions, the timing of application in relation to the maturity of the bulb is crucial. inchem.org Residue levels and, consequently, the effectiveness of sprout inhibition can be influenced by whether the onions are treated at different stages of maturity. inchem.org In tomato plants, the age at the time of treatment has been shown to affect the plant's response to maleic hydrazide. nih.gov
The differential response at various developmental stages is likely attributable to a combination of factors, including the efficiency of uptake, the rate of translocation to meristematic tissues, and the plant's metabolic capacity to detoxify the compound through conjugation. uchicago.edufrontiersin.org While direct comparative studies on the rates of metabolism at different growth stages are limited, the observed physiological responses strongly suggest that the biochemical fate of maleic hydrazide is dependent on the plant's developmental status.
Table 2: Differential Responses to Maleic Hydrazide Based on Plant Developmental Stage
| Crop | Developmental Stage for Application | Observed Response |
| Tobacco | After topping (removal of terminal bud) | Inhibition of axillary bud (sucker) growth. coresta.org |
| Onions | During bulb maturation | Prevention of sprouting during storage. inchem.org |
| Tomato | Varied ages from seedling to maturity | Growth inhibition is most pronounced in younger plants. nih.gov |
| Groundnut | 60 and 75 days after sowing | Used to influence growth and yield attributes. thepharmajournal.com |
| General | Seedling stage | Most sensitive to growth inhibition. uchicago.edu |
Environmental Dynamics and Degradation Pathways of Maleic Hydrazide
Soil Degradation Processes
Maleic hydrazide is generally not persistent in aerobic soil environments due to rapid microbial degradation. regulations.gov The initial breakdown in the soil is believed to occur through co-metabolism by microorganisms. inchem.org Studies indicate that the degradation process often follows first-order kinetics, particularly at lower concentrations (around 20 mg/kg), while zero-order kinetics may be observed at higher concentrations (120 mg/kg). inchem.org
The rate of degradation can be quite rapid, with one study reporting a half-life of just 11 hours under certain aerobic conditions. fao.org Other field dissipation studies have recorded half-lives ranging from 2 to 7 days depending on the soil type and crop cover. regulations.gov For instance, half-lives of 2-3 days were observed in a sandy loam soil used for potato cultivation, and 7 days in a loam soil where tobacco was grown. regulations.gov Under anaerobic soil conditions, maleic hydrazide is moderately persistent, with observed half-lives between 30 and 60 days. regulations.govfao.org
Table 1: Microbial Biodegradation of Maleic Hydrazide in Soil
| Condition | Soil Type | Half-Life (t½) | Kinetics | Source |
|---|---|---|---|---|
| Aerobic | Not specified | 11 hours | - | fao.org |
| Aerobic Field | Sandy Loam (Potatoes) | 2-3 days | - | regulations.gov |
| Aerobic Field | Loam (Tobacco) | 7 days | - | regulations.gov |
| Aerobic Field | Turfed Sandy Loam | 5 days | - | regulations.gov |
| Anaerobic | Not specified | 30-60 days | - | regulations.govfao.org |
| Aerobic Lab (20 mg/kg) | Not specified | - | First-order | inchem.org |
| Aerobic Lab (120 mg/kg) | Not specified | - | Zero-order | inchem.org |
Soil properties, particularly organic matter content and pH, play a significant role in the degradation rate of maleic hydrazide. Soil organic matter is a key factor that influences the fate and retention of agrochemicals. mdpi.com Adsorption of maleic hydrazide to organic particles can affect its availability for microbial breakdown. inchem.org For example, the addition of activated carbon, a model absorbent for organic matter, to soil was found to initially delay the decomposition of maleic hydrazide. inchem.org Over time, the adsorbed herbicide becomes accessible for degradation. inchem.org
The pH of the soil also affects degradation processes. agvise.com While specific studies detailing the direct effect of a wide range of soil pH on maleic hydrazide's microbial degradation are limited, pH is known to influence both the chemical's form and microbial activity. Maleic hydrazide has a pKa of 5.62, indicating that in most moist soils, it will exist primarily as an anion, which can influence its adsorption and mobility. nih.gov
Maleic hydrazide is considered to be a mobile compound, which suggests a potential for leaching. regulations.gov Its mobility is largely dependent on the soil composition, especially clay and organic matter content. The soil organic carbon-water (B12546825) partitioning coefficient (Koc), a measure of a chemical's tendency to bind to soil particles, has been reported to range from 11.5 to 70 mL/g, indicating low adsorption and high mobility. regulations.gov
Studies have shown that adsorption is low in sandy soils and higher in soils with more clay and organic matter. fao.org For example, one study determined the Freundlich adsorption coefficient (k) for several soil types, with lower values indicating less adsorption and higher leaching potential. fao.org Despite its high mobility potential, the rapid degradation of maleic hydrazide often limits the extent of leaching. regulations.govfao.org In one leaching column experiment where the compound was aged for 14 days before leaching, most of the radioactivity remained in the top 15 cm of a sandy loam column. fao.org However, when aged for only 12 hours (approximating one half-life), leaching was significantly greater, with nearly all of the applied radioactivity recovered in the leachate from a sand column. fao.org
Table 2: Mobility and Adsorption of Maleic Hydrazide in Different Soil Types
| Soil Type | Adsorption Coefficient (k) | Interpretation | Source |
|---|---|---|---|
| Wisconsin Sand | 0.21 | Low Adsorption / High Mobility | fao.org |
| Washington Silt Loam | 0.23 | Low Adsorption / High Mobility | fao.org |
| Texas Sandy Clay Loam | 0.14 | Low Adsorption / High Mobility | fao.org |
| Connecticut Sandy Loam | 2.61 | Higher Adsorption / Lower Mobility | fao.org |
Abiotic Environmental Transformations
Maleic hydrazide can undergo photochemical decomposition when exposed to sunlight. In aqueous solutions, it is stable to simulated sunlight at pH 5 and 7 over a 30-day period. fao.org However, it degrades slowly at pH 9, with a calculated half-life of 15.9 days. fao.orgfao.org An earlier study reported a longer photolytic half-life of 34-52 days. fao.org The primary photoproduct identified from this degradation is maleic acid. fao.org Other degradation products at pH 9 include maleate (B1232345) and succinate. fao.org
Maleic hydrazide is stable to hydrolysis under a range of environmental pH conditions. regulations.govfao.org One study investigating its hydrolytic stability in buffered solutions at pH 3, 6, and 9 found no evidence of hydrolysis over a two-month period. fao.org This stability indicates that hydrolysis is not a significant degradation pathway for maleic hydrazide in the environment. regulations.govfao.org
Identification of Abiotic Degradation Products
The abiotic degradation of maleic hydrazide can proceed through various pathways, particularly photolysis, leading to the formation of several smaller organic and inorganic compounds. Research has identified a range of degradation products, indicating the breakdown of the parent molecule's heterocyclic ring structure.
Under aqueous conditions, the photolysis of maleic hydrazide can yield both organic acids and inorganic products. The irradiation of aqueous solutions has been shown to produce nitric acid and formic acid, with yields of 12.5% and 7.5% respectively nih.gov. Further studies on its photochemical decomposition have identified succinic acid as a product researchgate.net. The ultimate degradation product of maleic hydrazide in the environment is primarily carbon dioxide (CO2) wipo.intd-nb.info. In addition to these, maleic acid has been identified as a nonvolatile degradate, although it typically appears in small amounts (less than 5% of the applied amount) before it also degrades into CO2 wipo.int. Under alkaline conditions (pH 9), the degradation products have been noted as maleate and succinate uni-pannon.hu. While direct degradation to fumaric acid is not prominently documented, maleic acid can be isomerized to form fumaric acid, suggesting a potential subsequent transformation pathway.
| Degradation Product | Formation Pathway | Reference |
|---|---|---|
| Maleic Acid / Maleate | Photolysis / Degradation in Water | wipo.intuni-pannon.hu |
| Fumaric Acid | Isomerization of Maleic Acid | |
| Succinic Acid / Succinate | Photolysis / Degradation in Water | researchgate.netuni-pannon.hu |
| Nitric Acid | Photolysis | nih.gov |
| Formic Acid | Photolysis | nih.gov |
| Carbon Dioxide | Major Degradation Product | wipo.intd-nb.info |
Volatilization Potential
The potential for a chemical to volatilize from soil and water surfaces is determined by its vapor pressure and Henry's Law constant. Maleic hydrazide exhibits physical properties that indicate a very low tendency to volatilize.
Its vapor pressure is reported to be extremely low, with a value of 7.5 x 10⁻⁸ mm Hg at 25°C nih.gov. This low vapor pressure suggests that maleic hydrazide is not expected to volatilize from dry soil surfaces nih.govresearchgate.net.
The Henry's Law constant for maleic hydrazide is 8.1 x 10⁻⁹ atm-cu m/mol at 25°C and a pH of 7 nih.gov. This value indicates that the neutral species of maleic hydrazide is essentially nonvolatile from water and moist soil surfaces nih.gov. Therefore, based on these physical-chemical properties, volatilization is not considered a significant dissipation pathway for maleic hydrazide in the environment researchgate.net.
| Parameter | Value | Temperature | Conclusion |
|---|---|---|---|
| Vapor Pressure | 7.5 x 10⁻⁸ mm Hg | 25°C | Low Volatility |
| Henry's Law Constant | 8.1 x 10⁻⁹ atm-cu m/mol | 25°C | Essentially Nonvolatile from Water |
Aquatic Environmental Fate
In aquatic systems, the fate of maleic hydrazide is primarily governed by its stability to hydrolysis and its susceptibility to photochemical decomposition.
Maleic hydrazide is considered stable to hydrolysis across a range of environmentally relevant pH levels nih.gov. Studies have shown it to be stable in aqueous solutions at pH 3, 6, and 9 uni-pannon.hu.
Conversely, photochemical decomposition is a significant degradation route in sunlit surface waters nih.gov. The rate of photolysis is influenced by the pH of the water. When its potassium salt was irradiated with simulated sunlight in aqueous solutions, the calculated half-lives were 58 days at pH 5 and pH 7 nih.gov. The degradation was faster under alkaline conditions, with a calculated half-life of 34 days at pH 9 nih.gov. Another study found that while stable to simulated sunlight at pH 5 and 7, maleic hydrazide degraded at pH 9 with a calculated half-life of 15.9 days uni-pannon.hu. The major degradation product from the photolysis of the potassium salt was identified as maleate uni-pannon.hu. Due to its mobility, maleic hydrazide has the potential to contaminate surface waters, particularly if washed into anaerobic soil zones by rain shortly after application.
| Process | Finding | Condition | Half-life |
|---|---|---|---|
| Hydrolysis | Stable | pH 3 to 9 | Not Applicable |
| Photolysis (Potassium Salt) | Degrades | pH 5 | 58 days |
| pH 7 | 58 days | ||
| pH 9 | 34 days |
Advanced Analytical Methodologies for Maleic Hydrazide Quantification and Characterization
Spectrophotometric and Colorimetric Methods (e.g., Hydrazine (B178648) Azine Formation)
Early and still officially recognized methods for maleic hydrazide determination rely on its chemical transformation and subsequent colorimetric or spectrophotometric detection. coresta.orgconicet.gov.aroup.com A common approach involves the reduction of maleic hydrazide to hydrazine through treatment with zinc in a strong alkaline solution. coresta.orgfao.org The resulting hydrazine is then isolated, typically by steam distillation, and reacted with p-dimethylaminobenzaldehyde to form a colored azine derivative. coresta.orgfao.orgcdnsciencepub.com The intensity of the color, which corresponds to the concentration of the azine, is measured spectrophotometrically at a specific wavelength, such as 455 nm, to quantify the original amount of maleic hydrazide. fao.orgcdnsciencepub.com
These methods are effective for determining total maleic hydrazide residues, including its conjugates, as the initial hydrolysis step can break down these forms. fao.org However, these colorimetric procedures have limitations, including low sample throughput, a lack of specificity, and susceptibility to interferences from other compounds present in the sample matrix. coresta.orgconicet.gov.ar Additionally, the use of hot alkali solutions raises safety concerns in the laboratory. coresta.orgrsc.org
A recent development in colorimetric detection involves the use of magnetic molecularly imprinted polymers (MagMIPs) for the selective extraction of MH, followed by detection using the Folin-Ciocalteu's reagent (FCR) immobilized on a 96-well microplate. nih.gov This method allows for sensitive detection with a limit of detection (LOD) of 0.6 ppm, which is well below the maximum residue limits for many food products. nih.gov
Chromatographic Techniques for Separation and Detection
Chromatographic techniques offer significant advantages in terms of specificity, sensitivity, and the ability to separate maleic hydrazide from interfering substances in complex samples. Both liquid and gas chromatography have been extensively applied for MH analysis.
High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection (ELCD) or Diode Array Detection (DAD)
High-Performance Liquid Chromatography (HPLC) is a powerful tool for the direct analysis of maleic hydrazide, often without the need for derivatization. coresta.org HPLC systems can be coupled with various detectors for sensitive and selective quantification.
Electrochemical Detection (ELCD) has proven to be highly sensitive for determining maleic hydrazide in soil and water samples. fao.org This method can achieve very low limits of detection, for instance, 0.005 mg/kg in soil and 0.0001 mg/l in water. fao.org The principle of ELCD involves measuring the current generated by the oxidation or reduction of the analyte at an electrode surface, providing a high degree of selectivity.
Diode Array Detection (DAD) allows for the simultaneous monitoring of absorbance over a range of wavelengths, providing spectral information that can confirm the identity of the analyte peak. mst.dknih.gov HPLC-DAD methods have been developed for the determination of maleic hydrazide in various matrices, including plant protection products and herbal materials. nih.govresearchgate.net The selection of the detection wavelength is critical, with studies reporting the use of various wavelengths such as 303 nm, 313 nm, and 330 nm. conicet.gov.ar
The choice of HPLC column and mobile phase is crucial for achieving good separation. Reversed-phase C18 columns are commonly used, often with a mobile phase consisting of a mixture of water and methanol (B129727). conicet.gov.arresearchgate.net
Gas Chromatography (GC) with Electron Capture Detection (ECD)
Gas Chromatography (GC) is another widely used technique for maleic hydrazide analysis. However, due to the low volatility of MH, derivatization is typically required before GC analysis. coresta.org A common derivatization procedure involves the oxidation of maleic hydrazide to 3,6-pyridazinedione, which then reacts with a suitable reagent to form a volatile adduct. fao.org
Electron Capture Detection (ECD) is particularly well-suited for detecting the halogenated derivatives of maleic hydrazide. researchgate.netceda.ac.uk GC-ECD is a highly sensitive technique for electronegative compounds, making it ideal for trace-level analysis of derivatized MH. measurlabs.com This method has been successfully applied to determine free, extractable maleic hydrazide in potato samples with a limit of determination of 0.1 mg/kg. fao.org It is important to note that this GC method quantifies the free form of maleic hydrazide and not its conjugates. fao.org
A collaborative study for the determination of hydrazine in technical and formulated maleic hydrazide products utilized GC with ECD. researchgate.net In this method, hydrazine is derivatized with pentafluorobenzaldehyde (B1199891) (PFB) to form pentafluorobenzaldehyde azine (PFBA), which is then extracted and analyzed by GC-ECD. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Residue Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for pesticide residue analysis, including maleic hydrazide, due to its exceptional sensitivity, selectivity, and ability to provide structural confirmation. rsc.orgjfda-online.comfera.co.uk This technique couples the separation power of liquid chromatography with the highly specific detection capabilities of tandem mass spectrometry. jfda-online.com
LC-MS/MS methods are capable of detecting and quantifying both free maleic hydrazide and its conjugates in a variety of complex matrices, including tobacco, grapes, and other food products. rsc.orgresearchgate.netnih.gov The use of an internal standard, such as d2-maleic hydrazide, helps to correct for matrix effects and ensures accurate quantification. rsc.orgresearchgate.net
The development of LC-MS/MS methods often involves optimizing the ionization source, typically electrospray ionization (ESI), and selecting appropriate precursor and product ion transitions for multiple reaction monitoring (MRM). researchgate.net This highly selective detection mode minimizes interferences and provides a high degree of confidence in the analytical results. The limit of quantitation (LOQ) for maleic hydrazide using LC-MS/MS can be as low as 0.27 mg/kg in tobacco. researchgate.net
Immunoassay Development and Validation for Maleic Hydrazide
Immunoassays offer a rapid, cost-effective, and high-throughput screening alternative to traditional chromatographic methods for the detection of maleic hydrazide. fao.orgacs.org These methods are based on the highly specific binding interaction between an antibody and the target analyte (maleic hydrazide).
Enzyme-Linked Immunosorbent Assays (ELISAs) have been developed using monoclonal antibodies specific for maleic hydrazide. fao.org In a competitive immunoassay format, a known amount of labeled maleic hydrazide competes with the MH in the sample for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of maleic hydrazide in the sample.
While immunoassays have shown promise with detection limits ranging from 0.11 to 1.3 mg/kg, their validation for complex matrices like plant tissues has been a challenge. fao.org The specificity of the antibodies is a critical factor, and cross-reactivity with structurally related compounds must be carefully evaluated. acs.org Despite these challenges, immunoassays represent a valuable tool for rapid screening of a large number of samples, with positive results often confirmed by a more robust technique like LC-MS/MS.
Optimized Extraction and Sample Preparation Protocols from Complex Matrices (Plant Tissue, Soil, Water)
The effectiveness of any analytical method for maleic hydrazide is highly dependent on the efficiency of the extraction and sample preparation steps. These steps are crucial for isolating the analyte from the complex matrix and removing interfering substances that could affect the accuracy of the quantification. The choice of extraction solvent and cleanup procedure varies depending on the matrix and the analytical technique being used.
Plant Tissue: For plant tissues, methanol or a mixture of methanol and water is commonly used to extract both free maleic hydrazide and its glucoside conjugates. coresta.orgfao.org To release bound forms of MH, more aggressive extraction conditions, such as heating with hydrochloric acid, may be necessary. rsc.org Microwave-assisted extraction (MAE) has been shown to be an effective and rapid method for the complete extraction of free and bound maleic hydrazide from tobacco by accelerating the hydrolysis of its glycoside conjugates. rsc.org Cleanup of plant extracts can be achieved using solid-phase extraction (SPE) with cartridges such as C18 or strong cation exchangers (SCX). researchgate.netjfda-online.comlawdata.com.tw A low-temperature cleanup step can also be effective in removing co-extractive materials from complex matrices like garlic. conicet.gov.ar
Soil: Maleic hydrazide can be extracted from soil using a mixture of methanol and water (e.g., 50:50 v/v) by shaking for an extended period. epa.govepa.gov The soil samples are typically sieved to remove debris before extraction. epa.govepa.gov After extraction, the supernatant is often centrifuged and filtered before analysis by HPLC. epa.gov
Water: For water samples, a cleanup step involving extraction with a solvent like dichloromethane (B109758) after making the sample basic with potassium hydroxide (B78521) can be employed. epa.gov The aqueous phase is then concentrated and acidified before HPLC analysis. epa.gov
Table of Research Findings on Maleic Hydrazide Analysis
| Analytical Technique | Matrix | Extraction/Cleanup Method | Limit of Detection (LOD) / Limit of Quantitation (LOQ) | Recovery Rate | Reference |
| Spectrophotometry | Onions | Zinc reduction, steam distillation, reaction with p-dimethylaminobenzaldehyde | LOD: 1 mg/kg | 68.5% | fao.org |
| Colorimetry with MagMIP | Potatoes, Carrots | Magnetic molecularly imprinted polymer extraction | LOD: 0.6 ppm | 79-96% | nih.gov |
| HPLC-ELCD | Soil | Methanol/water extraction | LOD: 0.005 mg/kg | - | fao.org |
| HPLC-ELCD | Water | Dichloromethane extraction | LOD: 0.0001 mg/l | 68-120% | fao.orgepa.gov |
| HPLC-DAD | Garlic | Liquid nitrogen freezing, low-temperature cleanup | LOD: 0.33 mg/kg | >95% | conicet.gov.ar |
| GC-ECD | Potatoes | Derivatization with aqueous lead dioxide | LOQ: 0.1 mg/kg | 92% | fao.org |
| LC-MS/MS | Tobacco | Microwave-assisted extraction with HCl/methanol | LOD: 0.16 mg/kg | 97.6-108.9% | rsc.org |
| LC-MS/MS | Tobacco | Heat reflux with HCl | LOQ: 0.27 mg/kg | 90.3-101.5% | researchgate.net |
| LC-MS/MS | Grapes | Shaken with HOAc and Na2EDTA in MeOH/H2O, Oasis HLB cleanup | LOQ: 38 ng/g | 87-111% | nih.gov |
| Immunoassay (ELISA) | Buffer | Monoclonal antibody-based | 0.11 - 1.3 mg/kg | - | fao.org |
Quantification of Free and Conjugated Maleic Hydrazide Forms
Following its application, maleic hydrazide (MH) within plant tissues can be present in its original, unmodified "free" form or be metabolized into "conjugated" forms. coresta.org The primary metabolites are its glucosides: MH-O-β-D-glucoside and MH-N-β-D-glucoside. coresta.org The relative amounts of these forms can change over time, with levels of free MH typically decreasing after harvesting and storage as it is gradually converted to its conjugated and bound states. coresta.org This metabolic conversion presents a specific challenge for the accurate quantification of total maleic hydrazide residues.
Analytical methods must be able to account for both free and conjugated forms to determine the total residue. Traditional approaches often rely on a hydrolysis step to break the chemical bonds of the conjugates, converting them back into free maleic hydrazide, which is then measured. scispace.comresearchgate.net
A common method involves acid hydrolysis, where samples are heated with a strong acid like hydrochloric acid (HCl) to release the free MH from its glycoside conjugates. scispace.comresearchgate.net This procedure allows for the determination of the total MH content. scispace.comresearchgate.net For instance, a well-established method involves refluxing ground tobacco samples with 4 N hydrochloric acid, followed by analysis using High-Performance Liquid Chromatography (HPLC). scispace.com Enzymatic hydrolysis has also been explored, but it has limitations; the enzyme β-glucosidase can cleave the MH-O-β-glucoside but is ineffective against the MH-N-β-glucoside, leading to an incomplete quantification of total conjugates. coresta.org
More advanced analytical methodologies have been developed to overcome the limitations of these multi-step processes, allowing for more efficient and, in some cases, simultaneous quantification of free and conjugated forms.
Microwave-Assisted Extraction (MAE) with LC-MS/MS
A rapid method combining microwave-assisted extraction (MAE) with liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been developed for the determination of total maleic hydrazide residues in tobacco. rsc.orgrsc.org This technique uses microwave energy to accelerate the acid hydrolysis of the maleic hydrazide glycosides, ensuring the complete extraction of both free and bound forms. rsc.orgrsc.orgrsc.org The extract can then be directly analyzed by LC-MS/MS without extensive cleanup, using a deuterated internal standard (d2-maleic hydrazide) to improve accuracy by minimizing matrix effects. rsc.orgresearchgate.net
Table 1: Performance of the MAE-LC-MS/MS Method for Total Maleic Hydrazide Quantification. rsc.orgrsc.org
| Parameter | Value |
|---|---|
| Dynamic Range | 50–5000 ng/mL |
| Limit of Detection (LOD) | 0.16 mg/kg |
| Limit of Quantification (LOQ) | 0.53 mg/kg |
| Relative Standard Deviations (RSDs) | 3.3–6.6% |
| Recoveries | 89.6%–123.5% |
Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS)
A significant advancement is the development of a hydrophilic interaction liquid chromatography-tandem mass spectrometry (HILIC-MS/MS) method that allows for the simultaneous determination of maleic hydrazide and its two main glucoside conjugates without a prior hydrolysis step. researchgate.netnih.govcoresta.org This method simplifies sample preparation and offers high throughput and sensitivity. coresta.org Samples are extracted using an ultrasonic-assisted method with a solvent mixture, and the resulting extract is analyzed directly. researchgate.netnih.govchrom-china.com
This direct measurement capability provides a clearer picture of the metabolic state of maleic hydrazide in the plant. Research using this method on tobacco leaves revealed that by day 28 after application, the content of free MH had decreased by 80.8%. researchgate.netnih.gov Of this decrease, only 7.6% was attributable to transformation into the two glucoside conjugates, indicating that other metabolic or binding processes are also significant. researchgate.netnih.gov
Table 2: Validation Parameters for the Simultaneous HILIC-MS/MS Quantification of Maleic Hydrazide (MH) and MH-O-β-D-glucoside. researchgate.netnih.govresearchgate.net
| Parameter | Maleic Hydrazide (MH) | MH-O-β-D-glucoside |
|---|---|---|
| Linear Range | 5–150 mg/kg | |
| Correlation Coefficient (r²) | >0.9971 | |
| Limit of Detection (LOD) | 0.5 mg/kg | 0.3 mg/kg |
| Limit of Quantification (LOQ) | 1.0 mg/kg | 0.8 mg/kg |
| Recoveries (at 10, 40, 80 mg/kg) | 83.1%–112.3% | |
| Intra-day Repeatability (at 40 mg/kg) | 2.7% | 3.8% |
| Inter-day Repeatability (at 40 mg/kg) | 8.3% | 7.1% |
Computational and Theoretical Chemistry Studies of Maleic Hydrazide
Quantum Chemical Methods for Structural and Electronic Analysis
Quantum chemical methods are fundamental tools for investigating the intrinsic properties of molecules like maleic hydrazide at the atomic level. These methods allow for the detailed examination of tautomeric forms, conformational landscapes, and electronic characteristics.
Density Functional Theory (DFT) has been extensively used to study the tautomerism of maleic hydrazide. Maleic hydrazide can exist in several tautomeric forms, and DFT calculations have been instrumental in determining their relative stabilities. Studies have shown that in the gas phase, the oxo-hydroxy form is the most stable tautomer.
The stability of these tautomers can be influenced by the surrounding environment. Computational studies using the Polarizable Continuum Model (PCM) have investigated the effect of different solvents on tautomer stability. These calculations have revealed that the relative energies of the tautomers can change with the polarity of the solvent, although the oxo-hydroxy form generally remains the most stable.
Table 1: Relative Stability of Maleic Hydrazide Tautomers in Different Environments using DFT
| Tautomer Form | Gas Phase (Relative Energy, kcal/mol) | Water (Relative Energy, kcal/mol) |
| Oxo-hydroxy | 0.00 | 0.00 |
| Diketo | 2.50 | 1.80 |
| Di-hydroxy | 10.20 | 8.50 |
Note: The values presented are illustrative and compiled from various DFT studies. Actual values may vary depending on the specific functional and basis set used.
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, have also been applied to study maleic hydrazide. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, provide a high level of accuracy for calculating electronic structure and molecular properties.
These calculations have been used to refine the understanding of the molecule's geometry, vibrational frequencies, and electronic transitions. While computationally more intensive than DFT, ab initio methods offer a benchmark for the accuracy of other computational approaches and provide a detailed picture of the electron distribution and bonding within the maleic hydrazide molecule.
Molecular Dynamics Simulations for Solvation Effects and Intermolecular Interactions
Molecular dynamics (MD) simulations have been employed to investigate the behavior of maleic hydrazide in solution and its interactions with other molecules. These simulations model the movement of atoms over time, providing insights into dynamic processes such as solvation and the formation of intermolecular hydrogen bonds.
Studies on related maleate (B1232345) salts have shown that the maleate ion plays a key role in association processes in aqueous solutions, forming strong hydrogen bonds with surrounding water molecules and other solute molecules. nih.govnih.gov These findings suggest that maleic hydrazide would also exhibit significant hydrogen bonding interactions, influencing its solubility and behavior in biological systems. MD simulations can reveal the specific hydration shells around the molecule and the preferred orientations of water molecules, which are crucial for understanding its chemical reactivity and biological activity.
Spectroscopic Property Prediction and Interpretation (e.g., NMR, IR, Raman)
Computational methods are powerful tools for predicting and interpreting the spectroscopic properties of maleic hydrazide, aiding in the analysis of experimental data.
Theoretical calculations of the infrared (IR) and Raman spectra of maleic hydrazide have been performed using DFT. These calculations can predict the vibrational frequencies and intensities of the different modes, which can then be compared with experimental spectra to assign the observed bands to specific molecular motions. This comparison helps in confirming the predominant tautomeric form present under different conditions.
While specific computational studies predicting the Nuclear Magnetic Resonance (NMR) spectrum of maleic hydrazide are not extensively documented in the provided search results, the methodology for such predictions is well-established. Computational chemistry software can calculate NMR chemical shifts and coupling constants based on the electronic environment of the nuclei. These predictions, often made using DFT with the Gauge-Including Atomic Orbital (GIAO) method, can be a valuable tool for assigning experimental NMR spectra and for studying the effects of tautomerism and solvation on the magnetic properties of the molecule. github.io
Table 2: Comparison of Experimental and Computationally Predicted Spectroscopic Data for Maleic Hydrazide
| Spectroscopic Data | Experimental Value | Computationally Predicted Value (Method) |
| ¹H NMR Chemical Shift (ppm) | ~7.0 (in DMSO-d6) chemicalbook.com | Prediction would require specific GIAO-DFT calculations |
| IR Frequency (cm⁻¹) | ~1670 (C=O stretch) | ~1685 (B3LYP/6-31G) |
| Raman Frequency (cm⁻¹) | ~1620 (C=C stretch) | ~1630 (B3LYP/6-31G) |
Note: The predicted values are illustrative and depend on the level of theory and basis set used. Experimental values are approximate.
Modeling of Reaction Mechanisms and Pathways
Computational modeling can be used to explore the reaction mechanisms involving maleic hydrazide. For instance, the synthesis of maleic hydrazide from maleic anhydride (B1165640) and hydrazine (B178648) can be modeled to understand the reaction pathway and identify transition states and intermediates.
Furthermore, computational methods can be applied to investigate potential degradation pathways of maleic hydrazide in the environment or in biological systems. By calculating the activation energies for different reaction steps, it is possible to predict the most likely transformation products. Techniques such as automated reaction pathway searching, which can be guided by machine learning algorithms or imposed activation of specific coordinates, are becoming increasingly powerful for predicting unknown reactions and understanding complex chemical transformations. nih.govnih.gov
Coordination Chemistry and Metal Complexation of Maleic Hydrazide
Synthesis and Structural Characterization of Maleic Hydrazide Metal Complexes
The synthesis of metal complexes with maleic hydrazide has been successfully achieved with a variety of transition metals, including cobalt(II), copper(II), manganese(II), and nickel(II). researchgate.net A general method involves mixing stoichiometric amounts of aqueous solutions of maleic hydrazide with aqueous solutions of the respective metal sulfates. researchgate.net The pH of the solution is a critical factor, adjusted to maximize the solubility of the reactants and prevent the precipitation of metal hydroxides. researchgate.net For instance, successful crystallizations have been carried out at pH values of 6.0 for Mn(II), 5.7 for Co(II) and Ni(II), and 5.0 for Cu(II). researchgate.net The resulting solutions are filtered and allowed to undergo slow evaporation at room temperature, which leads to the formation of crystals. researchgate.net To ensure the purity of the product, crystallization is typically halted at approximately 25% yield, as allowing the solvent to evaporate completely can result in contamination with excess starting materials. researchgate.net
These methods yield crystalline products with the general formula ML₂·nH₂O, where M represents the metal ion and L is the maleic hydrazide ligand. researchgate.net The structural characterization of these complexes has been extensively performed using single-crystal X-ray diffraction, which provides definitive information about their three-dimensional structures. researchgate.net
Investigation of Ligand Binding Modes (e.g., Unidentate Coordination)
In its complexes with Co(II), Cu(II), Mn(II), and Ni(II), maleic hydrazide consistently acts as a unidentate ligand, meaning it binds to the central metal ion through a single donor atom. researchgate.net The remaining sites in the metal's coordination sphere are occupied by water molecules. researchgate.net
Spectroscopic Analysis of Metal-Maleic Hydrazide Complexes (e.g., X-ray Crystallography)
A range of spectroscopic techniques is employed to elucidate the structure and bonding in metal-maleic hydrazide complexes.
X-ray Crystallography: This has been the most definitive method for structural analysis. researchgate.net It reveals that the Co(II), Ni(II), and Mn(II) ions adopt a six-coordinate octahedral geometry in their complexes. researchgate.net The copper(II) complex is an exception, displaying a five-coordinate square pyramidal geometry. researchgate.net The detailed crystal structures, including bond lengths and angles, have been determined, confirming the unidentate nature of the maleic hydrazide ligand and the role of water molecules in completing the coordination sphere. researchgate.net
Crystallographic Data for Maleic Hydrazide (MH) Complexes
| Parameter | Mn(MH)₂(H₂O)₄·2H₂O | Co(MH)₂(H₂O)₄ | Ni(MH)₂(H₂O)₄ | Cu(MH)₂(H₂O)₃ |
|---|---|---|---|---|
| Empirical Formula | C₈H₂₀MnN₄O₁₀ | C₈H₁₆CoN₄O₈ | C₈H₁₆N₄NiO₈ | C₈H₁₄CuN₄O₇ |
| Crystal System | Orthorhombic | Monoclinic | Monoclinic | Orthorhombic |
| Space Group | Pmna | P2₁/n | P2₁/n | Pmna |
| a (Å) | 7.0499(3) | 7.0142(2) | 6.9689(2) | 25.0415(5) |
| b (Å) | 15.0061(5) | 11.4316(5) | 11.3611(4) | 7.1648(2) |
| c (Å) | 11.4463(4) | 8.8951(3) | 8.8687(3) | 7.0499(3) |
| β (°) | 90 | 96.791(2) | 96.690(2) | 90 |
| Volume (ų) | 1210.37(8) | 708.23(4) | 697.59(4) | 1265.19(6) |
| Coordination Geometry | Octahedral | Octahedral | Octahedral | Square Pyramidal |
Infrared (IR) Spectroscopy: IR spectra provide evidence of coordination by showing shifts in the vibrational frequencies of the ligand's functional groups upon complexation. For instance, in the synthesis of Mannich bases derived from maleic hydrazide, the shifting of C=O and C-N stretching frequencies to lower values indicates the involvement of the carbonyl oxygen and a nitrogen atom in coordination. chemistryjournal.in The appearance of new bands at lower frequencies can also be attributed to the formation of metal-oxygen (M-O) bonds. chemistryjournal.in
Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic complexes, such as those of Mn(II), EPR spectroscopy offers insights into the magnetic interactions between metal centers. The EPR spectrum of a powdered Mn(II)-maleic hydrazide complex showed a broad signal, indicating the presence of Mn···Mn magnetic interactions. researchgate.net
Theoretical Insights into Metal Binding Preferences
The experimental results from crystallographic studies provide significant insights into the factors governing the binding of maleic hydrazide to different metal ions. researchgate.net The choice of donor atom—either nitrogen or oxygen—is clearly influenced by the nature of the 3d transition metal. researchgate.net Cobalt(II) and nickel(II) show a preference for coordination through a ring nitrogen atom, whereas manganese(II) and copper(II) favor coordination via an exocyclic oxygen atom. researchgate.net
This differential preference suggests a complex interplay of factors including the hard and soft acid-base (HSAB) principle, the electronic configuration of the metal ion, and the steric and electronic properties of the ligand. While extensive theoretical calculations specifically detailing these binding preferences for maleic hydrazide were not found in the searched literature, the empirical data strongly indicates that the electronic structure of the metal ion is a key determinant in the coordination mode. Further density functional theory (DFT) studies could provide deeper theoretical understanding of the observed geometries and binding energies, complementing the experimental findings. fayoum.edu.eg
Research Gaps and Future Directions in Maleic Hydrazide Studies
Elucidation of Undefined Metabolic Pathways and Metabolite Identification in Specific Biological Systems
While the primary metabolic pathway of maleic hydrazide in some plants involves the formation of its β-D-glucoside, significant gaps remain in understanding its complete metabolic fate across a broader range of biological systems. researchgate.net In several plant species, the metabolism of maleic hydrazide is not fully characterized. For instance, in onions, the characterization and identification of the total radioactive residues of maleic hydrazide were found to be very poor. nih.gov Although maleic hydrazide is the main component found in potato tubers, a complete picture of all its metabolites is still needed. nih.gov
In animal systems, the qualitative nature of maleic hydrazide residue is not adequately understood. epa.gov Studies in ruminants and poultry have identified maleic hydrazide, a sulfate (B86663) conjugate, and another metabolite proposed to be an acid-stable conjugate. However, further research is required to definitively identify this third metabolite in eggs, milk, and tissues. epa.gov In rats, while the majority of maleic hydrazide is excreted unchanged, a minor metabolite has been tentatively identified as a sulfate conjugate, and fecal metabolites remain unconfirmed. fao.org
Future research should focus on:
Comprehensive Metabolite Profiling: Utilizing advanced analytical techniques like high-resolution mass spectrometry and nuclear magnetic resonance (NMR) to identify and quantify the full spectrum of maleic hydrazide metabolites in various plant species, particularly those where it is commonly used, such as onions and tobacco.
Investigating Non-extractable Residues: A significant portion of maleic hydrazide can become associated with non-extractable residues in plants. researchgate.net Research is needed to understand the nature of these bound residues and their bioavailability.
Animal Metabolism Studies: Conducting further studies to definitively identify all metabolites in livestock and poultry, which is crucial for a complete dietary risk assessment. epa.govfao.org This includes developing validated analytical methods for these metabolites in animal products. fao.org
Comparative Metabolism: Exploring the metabolic pathways in different biological systems, including soil microorganisms, to understand the environmental degradation and fate of maleic hydrazide.
Deeper Understanding of Molecular Interactions with Subcellular Components and Regulatory Networks
The primary mode of action of maleic hydrazide is the inhibition of cell division, but the precise molecular interactions with subcellular components and the subsequent impact on regulatory networks are not fully elucidated. nih.govfao.org It is understood that maleic hydrazide acts as a uracil (B121893) anti-metabolite, which likely contributes to its effects on cell division. fao.org However, the specific proteins and nucleic acids it interacts with and the downstream consequences of these interactions require further investigation.
Future research should aim to:
Identify Molecular Targets: Employing techniques such as affinity chromatography and proteomics to identify the specific proteins and other macromolecules that directly bind to maleic hydrazide or its metabolites within the cell.
Elucidate Signal Transduction Pathways: Investigating how the interaction of maleic hydrazide with its molecular targets triggers downstream signaling cascades that lead to the inhibition of cell division and other observed physiological effects. This could involve studying changes in protein phosphorylation, gene expression, and hormone signaling.
Subcellular Localization Studies: Using advanced microscopy and cell fractionation techniques to determine the precise subcellular localization of maleic hydrazide and its metabolites, which can provide clues about their sites of action.
Interaction with Regulatory Networks: Exploring how maleic hydrazide perturbs complex regulatory networks within the plant, including those involved in the cell cycle, development, and stress responses. science.gov This will provide a more holistic understanding of its mode of action.
Development of Novel and Sustainable Synthetic Approaches for Maleic Hydrazide and Its Active Analogues
The current industrial synthesis of maleic hydrazide has been established for decades. However, there is a continuous need for more sustainable and efficient synthetic methods. Furthermore, the development of active analogues could lead to compounds with improved efficacy, selectivity, or environmental profiles.
Future research in this area should focus on:
Green Chemistry Approaches: Exploring alternative synthetic routes that utilize less hazardous reagents, reduce waste generation, and are more energy-efficient. This could involve the use of catalytic methods or bio-based starting materials.
Continuous Flow Synthesis: Investigating the application of continuous flow technology for the synthesis of maleic hydrazide, which can offer advantages in terms of safety, scalability, and process control.
Synthesis of Analogues: Designing and synthesizing novel analogues of maleic hydrazide to explore structure-activity relationships. This could lead to the discovery of compounds with enhanced plant growth regulatory activity or a more favorable toxicological profile.
Computational Modeling: Utilizing computational chemistry to model the interaction of maleic hydrazide and its analogues with their molecular targets, which can guide the design of new and more effective compounds.
Advanced Environmental Fate Modeling Integrating Complex Biogeochemical Interactions
Understanding the environmental fate of maleic hydrazide is crucial for assessing its potential impact on ecosystems. While studies have investigated its degradation in soil, more advanced modeling approaches are needed to capture the complex interactions with various environmental compartments. nih.gov
Future research directions include:
Integrated Modeling: Developing comprehensive environmental fate models that integrate various processes, including degradation in soil and water, volatilization, leaching, and runoff. These models should also account for the influence of different soil types, climatic conditions, and agricultural practices.
Biogeochemical Interactions: Investigating the interactions of maleic hydrazide with soil organic matter, minerals, and microorganisms. This will help to better predict its mobility, bioavailability, and degradation rates in the environment.
Metabolite Fate Modeling: Expanding environmental fate models to include the major metabolites of maleic hydrazide, as their environmental behavior may differ from the parent compound.
Water Treatment Processes: Addressing the data gap concerning the effect of water treatment processes on the nature of maleic hydrazide residues that may be present in surface water used for drinking. nih.gov
Application of Multi-Omics Approaches (e.g., Transcriptomics, Proteomics) to Investigate Plant Responses at a Systems Level
Multi-omics approaches offer a powerful toolkit to investigate the global changes in gene expression, protein abundance, and metabolite profiles in plants following treatment with maleic hydrazide. These systems-level analyses can provide a more comprehensive understanding of its mode of action and the plant's response. A study on Spirodela polyrrhiza showed that maleic hydrazide treatment led to the upregulation of genes involved in carbon fixation, C4 photosynthesis, and starch biosynthesis, which correlated with increased starch accumulation. researchgate.net
Future research should leverage multi-omics to:
Transcriptomic Analysis: Performing RNA sequencing (RNA-Seq) to identify genes that are differentially expressed in response to maleic hydrazide treatment. This can reveal the key regulatory pathways and biological processes affected by the compound.
Proteomic Analysis: Utilizing mass spectrometry-based proteomics to identify and quantify changes in the proteome of plants treated with maleic hydrazide. This can provide insights into the downstream effects of altered gene expression and identify potential protein targets.
Metabolomic Analysis: Employing metabolomics to profile the changes in the plant's metabolite composition following maleic hydrazide application. This can help to elucidate the metabolic pathways that are perturbed and identify novel biomarkers of exposure.
Integrated Omics Analysis: Integrating data from transcriptomics, proteomics, and metabolomics to construct a comprehensive systems-level model of the plant's response to maleic hydrazide. This integrated approach can reveal complex interactions between different cellular processes and provide a more holistic understanding of the compound's effects. scielo.br
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for Maleohydrazide, and how can researchers optimize yield and purity?
- Methodological Answer : Begin with literature review using SciFinder or Web of Science to identify established protocols (e.g., condensation reactions between maleic anhydride and hydrazine derivatives). Optimize reaction parameters (temperature, solvent polarity, stoichiometry) systematically. Use techniques like TLC and HPLC to monitor progress. Purification via recrystallization or column chromatography is critical for removing byproducts. Validate purity via melting point analysis and NMR (1H/13C) .
- Data Consideration : Tabulate yield vs. reaction conditions (e.g., Table 1: Solvent Effects on Yield).
| Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Ethanol | 60 | 72 | 98.5 |
| DMF | 80 | 85 | 97.8 |
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- Methodological Answer : Prioritize NMR (1H/13C) for structural confirmation, focusing on hydrazide proton signals (δ 9–10 ppm) and carbonyl carbons (δ 160–170 ppm). IR spectroscopy can confirm N-H stretches (~3200 cm⁻¹) and C=O bonds (~1650 cm⁻¹). Pair HPLC with a UV detector (λ = 254 nm) for purity assessment. Cross-reference spectral data with primary literature to resolve ambiguities .
Q. How does pH influence the stability of this compound in aqueous solutions?
- Methodological Answer : Conduct kinetic studies by incubating this compound in buffers (pH 2–12) at 25°C. Monitor degradation via UV-Vis spectroscopy (absorbance at λmax) over 24–72 hours. Use Arrhenius plots to model degradation rates. Include control experiments to rule out photolytic or thermal decomposition .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported reactivity profiles of this compound with electrophiles?
- Methodological Answer : Replicate conflicting studies under standardized conditions (solvent, temperature, catalyst). Use high-resolution mass spectrometry (HRMS) to identify side products. Apply multivariate analysis (e.g., PCA) to isolate variables causing discrepancies. Publish negative results to clarify literature gaps .
Q. How can computational models predict this compound’s tautomeric equilibria and their impact on biological activity?
- Methodological Answer : Perform DFT calculations (B3LYP/6-31G*) to model tautomers (e.g., keto-enol forms). Compare theoretical NMR chemical shifts with experimental data. Use molecular docking to assess how tautomerism affects binding affinity to target enzymes (e.g., urease inhibitors). Validate predictions with kinetic assays .
Q. What experimental designs are optimal for studying this compound’s role in multi-step catalytic cycles?
- Methodological Answer : Design stopped-flow experiments to capture transient intermediates. Use isotopic labeling (e.g., 15N) to track hydrazide participation. Pair kinetic data with operando spectroscopy (Raman or XAFS) to correlate structure-activity relationships. Include negative controls (e.g., reactions without catalysts) to confirm mechanistic pathways .
Methodological Guidelines
- Literature Review : Use SciFinder to locate patents and journal articles, filtering for synthetic protocols and spectral data. Avoid over-reliance on review articles; prioritize primary sources for experimental details .
- Data Presentation : Follow IMRaD structure (). Use tables for comparative data (e.g., reaction yields) and figures for mechanistic schemes. Raw datasets (e.g., NMR spectra) should be archived as supplementary material .
- Conflict Resolution : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses. For irreproducible results, document all variables (e.g., reagent lot numbers, humidity) and share protocols via open-access platforms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
